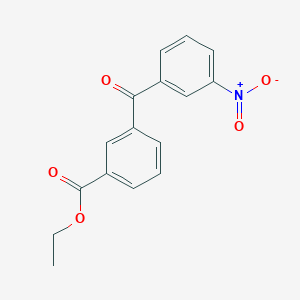
5-Fluoro-3,3',5'-trichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-3,3’,5’-trichlorobenzophenone is a chemical compound with the molecular formula C13H6Cl3FO. Its IUPAC name is (3-chloro-5-fluorophenyl) (3,5-dichlorophenyl)methanone . It has a molecular weight of 303.55 .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3,3’,5’-trichlorobenzophenone is 1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H . This code represents the molecular structure of the compound.Scientific Research Applications
Intermolecular Interactions and Structural Analysis
In the field of crystallography, derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized, focusing on their crystal structures and intermolecular interactions. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. These findings are crucial for understanding molecular behavior and designing materials with desired properties (Shukla et al., 2014).
Materials Science and Polymer Research
In the materials science domain, fluoro-polyimides have been developed by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications (Xie et al., 2001). Additionally, novel hyperbranched poly(arylene ether)s have been synthesized from a trifluoromethyl-activated trifluoro monomer, showing high molecular weight and excellent thermal stability (Banerjee et al., 2009).
Organic Chemistry and Synthesis
In organic chemistry, the synthesis of ring-fluorinated hetero- and carbocycles has been achieved by exploring the properties of fluorine in disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes. This research demonstrates the versatility of fluorine in facilitating unique synthetic pathways (Ichikawa et al., 2002).
Novel Drug Synthesis
A new methodology has been proposed for the synthesis of 3-fluoro-α-methylphenylalanine, introducing fluorine at the end of the synthesis. This technique highlights the potential of fluorine in drug development and radiolabeling for diagnostic purposes (Pages et al., 2001).
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQARMWDKWXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














